1-[[(1R)-cyclohex-3-en-1-yl]methyl]piperazine
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Overview
Description
1-(Cyclohex-3-en-1-ylmethyl)piperazine is a chemical compound with the molecular formula C11H20N2 and a molecular weight of 180.29 g/mol . This compound has garnered significant interest from researchers due to its diverse range of applicability. It is characterized by the presence of a piperazine ring substituted with a cyclohex-3-en-1-ylmethyl group.
Preparation Methods
The synthesis of 1-(cyclohex-3-en-1-ylmethyl)piperazine typically involves the reaction of piperazine with cyclohex-3-en-1-ylmethyl halides under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
1-(Cyclohex-3-en-1-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclohex-3-en-1-ylmethyl)piperazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(cyclohex-3-en-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules . This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .
Comparison with Similar Compounds
1-(Cyclohex-3-en-1-ylmethyl)piperazine can be compared with other similar compounds such as:
- 1-(Cyclohexylmethyl)piperazine
- 1-(Cyclohex-2-en-1-ylmethyl)piperazine
- 1-(Cyclohex-4-en-1-ylmethyl)piperazine
These compounds share structural similarities but differ in the position of the double bond in the cyclohexyl ring or the substitution pattern on the piperazine ring . The unique structural features of 1-(cyclohex-3-en-1-ylmethyl)piperazine contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20N2 |
---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-[[(1R)-cyclohex-3-en-1-yl]methyl]piperazine |
InChI |
InChI=1S/C11H20N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-2,11-12H,3-10H2/t11-/m0/s1 |
InChI Key |
KAICLKLVRUKYRD-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](CC=C1)CN2CCNCC2 |
Canonical SMILES |
C1CC(CC=C1)CN2CCNCC2 |
Origin of Product |
United States |
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